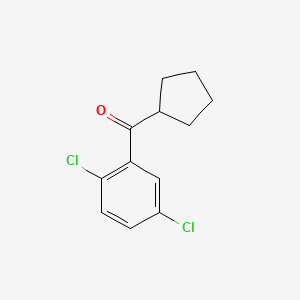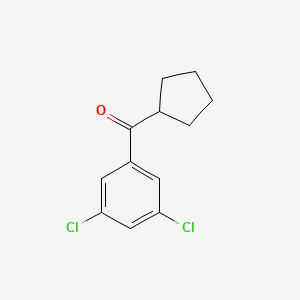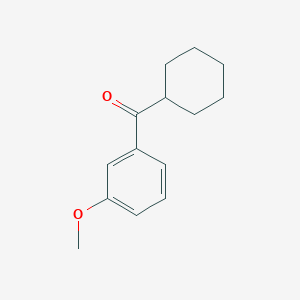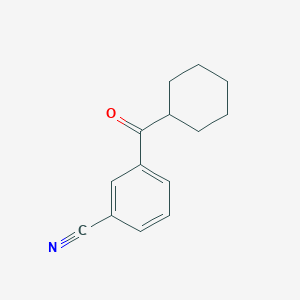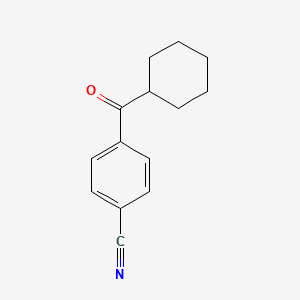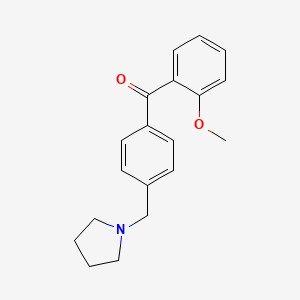
2-Methoxy-4'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4’-pyrrolidinomethyl benzophenone, also known as MPBP, is a psychoactive drug that belongs to the class of designer drugs known as cathinones. It has a molecular formula of C19H21NO2 and a molecular weight of 295.38 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a methoxy group (OCH3) attached to the 2-position and a pyrrolidinomethyl group attached to the 4’-position .Applications De Recherche Scientifique
Environmental Detection and Exposure
2-Methoxy-4'-pyrrolidinomethyl benzophenone, a derivative of benzophenone-type UV filters, is widely present in various personal care products. It's detected in environmental samples like water and human matrices such as urine, indicating widespread human exposure. Studies have shown its presence in young adults in China, with median concentrations found in urine samples (Gao et al., 2015). The concentrations varied with geography and demographics but didn't significantly differ between genders or urban and rural populations.
Health and Safety Studies
The health effects of benzophenone-type compounds, including 2-Methoxy-4'-pyrrolidinomethyl benzophenone, have been the subject of various studies. Research has highlighted concerns about reproductive toxicity and endocrine disruption. For instance, a systematic review of human and animal studies revealed that high levels of exposure to benzophenone-3, a related compound, could link to changes in birth weight and gestational age in humans, and reproductive changes in animals (Ghazipura et al., 2017).
Analytical Methods for Detection
Advancements in analytical techniques have enabled precise detection of benzophenone derivatives in various samples. For example, a method involving dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry has been developed for the determination of benzophenone-3 and its main metabolites in human serum (Tarazona, Chisvert, & Salvador, 2013). These methods are crucial for assessing human exposure levels and potential health risks.
Environmental Remediation
There is ongoing research on methods for removing benzophenone derivatives from environmental samples. A study on the fabrication of tertiary amine-functionalized adsorption resins showed effectiveness in removing benzophenone-4 from water. This method demonstrated a high adsorption capacity, indicating its potential for environmental cleanup of similar compounds (Zhou et al., 2018).
Skin Penetration and Metabolism
The skin penetration and metabolism of benzophenone derivatives have also been a focus of research. A study found that benzophenone-3, when applied topically, penetrates skin layers and enters the bloodstream, being excreted in urine. It also crosses the placental barrier, raising concerns about prenatal exposure (Wnuk & Kajta, 2021).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKAPCFYXAUZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642732 |
Source


|
| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-97-8 |
Source


|
| Record name | Methanone, (2-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






